N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic anthraquinone derivative featuring a 1-(methylsulfonyl)piperidine-3-carboxamide substituent at the 1-position of the anthraquinone core.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-29(27,28)23-11-5-6-13(12-23)21(26)22-17-10-4-9-16-18(17)20(25)15-8-3-2-7-14(15)19(16)24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHIMRBOSNEYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Diversity and Electronic Effects
The target compound’s structure is compared below with key analogs:
Key Observations :
- The methylsulfonyl-piperidine group in the target compound introduces both polar (sulfonyl) and aliphatic (piperidine) characteristics, which may improve water solubility compared to purely aromatic substituents (e.g., benzoyl or cinnamoyl groups) .
- Thiourea and thiazole derivatives (e.g., from Stasevych et al.
Enzyme Inhibition:
- Cinnamamide and Acrylamide Derivatives : Demonstrated glyoxalase-I (Glo-I) inhibition, with IC₅₀ values in the micromolar range . The target’s sulfonyl-piperidine group may enhance binding to Glo-I’s hydrophobic active site.
Antimicrobial Activity:
Pharmacokinetic and Toxicity Predictions
Q & A
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity () for suspected targets (e.g., COX-1/2 for antiplatelet activity).
- Metabolomic Profiling : Apply LC-MS/MS to identify downstream metabolites in cell lysates, focusing on arachidonic acid pathways for anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
